molecular formula C10H9N3 B14033748 3-Pyridazinamine,n-phenyl- CAS No. 1011-93-4

3-Pyridazinamine,n-phenyl-

Cat. No.: B14033748
CAS No.: 1011-93-4
M. Wt: 171.20 g/mol
InChI Key: RBAQOAYHTJXKRR-UHFFFAOYSA-N
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Description

3-Pyridazinamine, N-phenyl- is an organic compound with the molecular formula C10H9N3 It is a derivative of pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Pyridazinamine, N-phenyl- involves the reaction of 3-chloropyridazine with aniline in the presence of a base. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

In industrial settings, the synthesis of 3-Pyridazinamine, N-phenyl- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-Pyridazinamine, N-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogen-substituted derivatives.

Scientific Research Applications

3-Pyridazinamine, N-phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Pyridazinamine, N-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridazinamine: Lacks the phenyl group, resulting in different chemical properties and biological activities.

    N-Phenylpyridazinone:

    Phenylhydrazine: A simpler structure with different reactivity and uses.

Uniqueness

3-Pyridazinamine, N-phenyl- is unique due to the presence of both the pyridazine ring and the phenyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

1011-93-4

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

N-phenylpyridazin-3-amine

InChI

InChI=1S/C10H9N3/c1-2-5-9(6-3-1)12-10-7-4-8-11-13-10/h1-8H,(H,12,13)

InChI Key

RBAQOAYHTJXKRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=CC=C2

Origin of Product

United States

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